Mal-amido-PEG9-amine
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Overview
Description
Mal-amido-PEG9-amine is a polyethylene glycol (PEG)-based linker that contains a maleimide group and an amine group. This compound is primarily used in bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a versatile tool in various scientific applications .
Biochemical Analysis
Biochemical Properties
The amine group of Mal-amido-PEG9-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds with biomolecules. The maleimide group reacts with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol, such as a protein, to the PEG chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mal-amido-PEG9-amine is synthesized through a series of chemical reactions that involve the functionalization of PEG with maleimide and amine groups. The general synthetic route includes:
Activation of PEG: The PEG chain is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.
Introduction of Amine Group: Finally, the PEG-maleimide intermediate is reacted with an amine-containing compound to introduce the amine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the amine group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Common Reagents and Conditions:
Reagents: Carboxylic acids, NHS esters, carbonyl compounds, thiol-containing compounds.
Conditions: Reactions are typically carried out in aqueous media at neutral to slightly basic pH (6.5-7.5) and at room temperature.
Major Products:
Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed from the reaction of the amine group with carboxylic acids or activated esters
Scientific Research Applications
Mal-amido-PEG9-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules.
Medicine: Integral in the development of PROTACs, which are used for targeted protein degradation.
Industry: Employed in the production of drug delivery systems and diagnostic tools .
Mechanism of Action
Mal-amido-PEG9-amine exerts its effects through its functional groups:
Maleimide Group: Reacts with thiol groups to form stable thioether linkages, enabling the conjugation of biomolecules.
Amine Group: Reacts with carboxylic acids and activated esters to form amide bonds, facilitating the attachment of various molecules.
Molecular Targets and Pathways: In the context of PROTACs, this compound links two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. .
Comparison with Similar Compounds
Mal-PEG-amine: Similar structure but with a shorter PEG chain.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an amine group.
Mal-PEG-acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness: Mal-amido-PEG9-amine is unique due to its combination of a maleimide group and a long PEG spacer, which enhances its solubility and versatility in bioconjugation applications. The presence of both maleimide and amine groups allows for dual reactivity, making it a valuable tool in the synthesis of complex molecules and bioconjugates .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O12/c28-4-7-34-9-11-36-13-15-38-17-19-40-21-23-42-24-22-41-20-18-39-16-14-37-12-10-35-8-5-29-25(31)3-6-30-26(32)1-2-27(30)33/h1-2H,3-24,28H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUYHVKYAGOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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